molecular formula C10H6BrF2NO2 B1409706 Methyl 2-bromo-4-cyano-6-(difluoromethyl)benzoate CAS No. 1805594-01-7

Methyl 2-bromo-4-cyano-6-(difluoromethyl)benzoate

Cat. No. B1409706
CAS RN: 1805594-01-7
M. Wt: 290.06 g/mol
InChI Key: OXWGGFOMZMRNSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-bromo-4-cyano-6-(difluoromethyl)benzoate (MBCF) is a small organic compound that has numerous applications in the fields of chemistry and biochemistry. It is a versatile building block for the synthesis of other compounds and has been used in a variety of research applications.

Mechanism of Action

Methyl 2-bromo-4-cyano-6-(difluoromethyl)benzoate has been shown to act as a proton donor in the presence of an acid. This is due to its highly reactive bromine atom, which is able to donate a proton to an acceptor molecule. Additionally, Methyl 2-bromo-4-cyano-6-(difluoromethyl)benzoate has been shown to act as an electron acceptor in the presence of a base. This is due to its highly reactive cyano group, which is able to accept electrons from a donor molecule.
Biochemical and Physiological Effects
Methyl 2-bromo-4-cyano-6-(difluoromethyl)benzoate has been shown to have a number of biochemical and physiological effects. It has been shown to act as an antioxidant, which can help protect cells from damage caused by free radicals. Additionally, it has been shown to inhibit the growth of certain bacteria and fungi, as well as reduce inflammation.

Advantages and Limitations for Lab Experiments

Methyl 2-bromo-4-cyano-6-(difluoromethyl)benzoate has a number of advantages for laboratory experiments. It is a relatively inexpensive and readily available compound, and its highly reactive bromine and cyano groups make it ideal for a variety of syntheses. However, it can also be a hazardous compound, and precautions must be taken when working with it. Additionally, it can be difficult to handle due to its high reactivity.

Future Directions

Methyl 2-bromo-4-cyano-6-(difluoromethyl)benzoate has a number of potential future applications. It could be used in the synthesis of novel compounds, such as fluorescent probes and dyes. Additionally, it could be used in the synthesis of pharmaceuticals, polymers, and other materials. Additionally, its antioxidant and antimicrobial properties could be further explored for potential therapeutic applications. Finally, its use as a catalyst could be further explored in order to develop more efficient and cost-effective syntheses.

Scientific Research Applications

Methyl 2-bromo-4-cyano-6-(difluoromethyl)benzoate has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of other organic compounds, as well as a catalyst in the synthesis of pharmaceuticals. It has also been used in the synthesis of polymers and other materials. Additionally, it has been used in the synthesis of fluorescent probes, dyes, and other molecules.

properties

IUPAC Name

methyl 2-bromo-4-cyano-6-(difluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF2NO2/c1-16-10(15)8-6(9(12)13)2-5(4-14)3-7(8)11/h2-3,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXWGGFOMZMRNSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1Br)C#N)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-bromo-4-cyano-6-(difluoromethyl)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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